N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Description

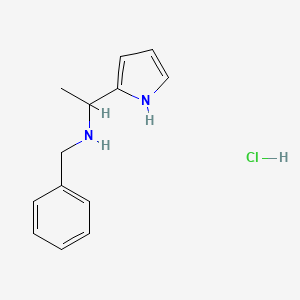

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a substituted ethylamine derivative characterized by a benzyl group attached to the amine nitrogen and a pyrrole ring at the ethyl carbon.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN2 |

|---|---|

Molecular Weight |

236.74 g/mol |

IUPAC Name |

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H |

InChI Key |

OFYZGYOHERXNOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Role of (N-Isocyanimino)triphenylphosphorane

In the one-pot method, (N-isocyanimino)triphenylphosphorane (73 ) acts as a carbodiimide precursor, facilitating cyclization via a [3+2] dipolar cycloaddition with the imine intermediate. This step is critical for forming the oxadiazole ring, which subsequently rearranges to the ethanamine structure.

Acid Catalysis in Cyclodehydrogenation

FeCl3 in acetic acid protonates the Schiff base, promoting electrophilic aromatic substitution at the pyrrole’s α-position. This step induces ring closure, forming the ethanamine backbone.

Challenges and Optimization Strategies

Pyrrole Reactivity

Pyrrole’s electron-rich aromatic system can lead to side reactions, such as electrophilic substitution at undesired positions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of N-methyl-1-(1H-pyrrol-2-yl)ethanamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as inhibitors of human topoisomerases, which are critical targets in cancer therapy .

Research has indicated that this compound exhibits various biological activities:

- Antidepressant Effects : In vivo studies demonstrated significant reductions in depressive-like behaviors in animal models .

- Anti-inflammatory Properties : In vitro studies showed reduced levels of inflammatory markers when neuronal cultures were treated with this compound .

- Monoamine Oxidase Inhibition : Enzymatic assays indicated strong inhibition of monoamine oxidase activity, suggesting potential for enhancing neurotransmitter availability .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vivo animal model | Significant reduction in depressive-like behavior compared to control groups. |

| Study B | In vitro neuronal cultures | Reduced levels of inflammatory markers observed. |

| Study C | Enzymatic assays | Strong inhibition of monoamine oxidase activity indicated . |

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, highlighting differences in substituents, molecular weights, and applications:

Structural and Functional Analysis

Substituent Effects

- Pyrrole vs. This may influence solubility and receptor affinity .

- Chiral Centers: Compounds like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl exhibit stereospecificity, critical for binding to enantioselective targets.

Physicochemical Properties

- Lipophilicity : Naphthyl-substituted analogs (e.g., 297.83 g/mol) display higher molecular weights and lipophilicity than the pyrrole derivative (244.74 g/mol), impacting membrane permeability and metabolic stability .

Limitations and Gaps

- Data Availability : Direct comparisons of pharmacological activity between the pyrrole derivative and its analogs are absent in the provided evidence.

- Toxicity Profiles : Chlorinated analogs (e.g., ) may pose higher toxicity risks due to metabolic release of reactive intermediates .

Q & A

Q. How can researchers investigate the role of the pyrrole ring in modulating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.